2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. The molecular formula of this compound is , with a molecular weight of approximately 400.48 g/mol. It belongs to the class of tetraazacyclododecane derivatives, which are characterized by a cyclic structure containing nitrogen atoms that can coordinate with metal ions, making them useful in coordination chemistry and medicinal applications .
DO3AM's primary mechanism of action lies in its ability to form stable complexes with lanthanide ions. These complexes can then be used for various purposes depending on the specific lanthanide involved. For instance, some lanthanide-DO3AM complexes exhibit desirable luminescent properties, making them useful as contrast agents in medical imaging techniques like Magnetic Resonance Imaging (MRI) []. Additionally, the controlled release of lanthanide ions from DO3AM complexes can be exploited for targeted drug delivery applications [].
Research indicates that compounds like 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide exhibit significant biological activities. These include:
The synthesis of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide typically involves multi-step organic reactions:
The applications of this compound span several fields:
Interaction studies are crucial for understanding the behavior of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide with biological targets. These studies often focus on:
Several compounds share structural similarities with 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,4,7,10-Tetraazacyclododecane | Contains four nitrogen atoms in a cyclic structure | Basic scaffold for many derivatives |
1,4,7-Triacetate Tetraazacyclododecane | Acetate groups instead of amino groups | Potentially different solubility and reactivity |
1-(Aminoethyl)-1,4,7,10-tetraazacyclododecane | Aminoethyl substitution at one nitrogen | May exhibit different biological properties |
The uniqueness of 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide lies in its specific arrangement of functional groups that enhance its ability to interact with biological targets while maintaining stability and solubility.